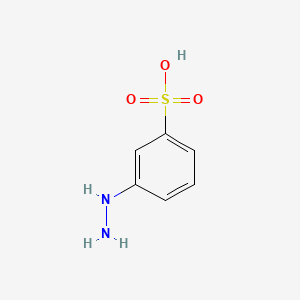

3-Hydrazinylbenzenesulfonic acid

Description

3-Hydrazinylbenzenesulfonic acid (CAS RN: 138-30-7) is a sulfonic acid derivative featuring a hydrazinyl (-NH-NH₂) substituent at the meta position of the benzene ring. Its molecular formula is C₆H₇N₃O₃S, with a molecular weight of 217.25 g/mol. The compound is characterized by its high water solubility due to the strongly acidic sulfonic acid (-SO₃H) group, which dissociates readily in aqueous solutions. Structurally, the hydrazinyl group provides nucleophilic and chelating properties, making it valuable in coordination chemistry and as a precursor for synthesizing heterocyclic compounds .

Primary applications include its use in organic synthesis (e.g., forming hydrazones or azo dyes) and nanomaterials research, where its functional groups enable covalent modifications of surfaces or polymers.

Propriétés

IUPAC Name |

3-hydrazinylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGHHRPKFCVOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059681 | |

| Record name | m-Hydrazinobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-30-7 | |

| Record name | 3-Hydrazinylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-hydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Hydrazinobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydrazinobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diazotization-Reduction Synthesis

Reaction Overview

The most widely documented method for synthesizing 3-hydrazinylbenzenesulfonic acid involves diazotization of a precursor aromatic amine followed by reduction. This two-step process leverages diazonium salt chemistry to introduce the hydrazine moiety.

Diazotization of Meta-Aminobenzenesulfonic Acid

In the first step, meta-aminobenzenesulfonic acid undergoes diazotization in an acidic medium. Hydrochloric acid (HCl) is typically employed to protonate the amine, forming a diazonium chloride intermediate. Sodium nitrite (NaNO₂) serves as the nitrosating agent under controlled low-temperature conditions (0–5°C) to prevent premature decomposition. The reaction proceeds as:

$$

\text{3-Aminobenzenesulfonic acid} + \text{NaNO}2 + \text{HCl} \rightarrow \text{3-Diazenobenzenesulfonic acid chloride} + \text{NaCl} + 2\text{H}2\text{O}

$$

Reduction to Hydrazine Derivative

The diazonium chloride is subsequently reduced using sodium pyrosulfite (Na₂S₂O₅) under mildly alkaline conditions (pH 7–9) at 15–25°C. This reductive step replaces the diazo group with a hydrazine functionality:

$$

\text{3-Diazenobenzenesulfonic acid chloride} + \text{Na}2\text{S}2\text{O}5 + \text{H}2\text{O} \rightarrow \text{this compound} + \text{Na}2\text{SO}4 + \text{HCl}

$$

Optimization Strategies

- Temperature Control : Maintaining temperatures below 5°C during diazotization minimizes side reactions such as diazo compound decomposition.

- Reducing Agent Selection : Sodium pyrosulfite outperforms traditional agents like stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃) due to faster reaction kinetics and higher yields (>80%).

- pH Management : A pH range of 7–9 during reduction ensures optimal electron transfer while preventing sulfonic acid group protonation.

Traditional vs. Modern Methodologies

Conventional Approaches

Historically, this compound was synthesized via:

- Diazotization in Hydrochloric Acid : Aniline derivatives were diazotized in concentrated HCl, followed by reduction with SnCl₂ or NaHSO₃.

- Acid Hydrolysis : The resulting phenylhydrazine intermediate underwent sulfonation using fuming sulfuric acid.

These methods suffered from low yields (63–72%) due to competing side reactions and reagent inefficiency.

Critical Parameters in Synthesis

Reagent Stoichiometry

Optimal molar ratios for the diazotization step are:

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydrazinylbenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: The hydrazine group can be reduced to form amines.

Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acids.

Applications De Recherche Scientifique

Organic Synthesis

3-Hydrazinylbenzenesulfonic acid serves as a valuable reagent in organic synthesis due to its ability to form carbon-nitrogen bonds. The compound can participate in condensation reactions, making it useful for synthesizing hydrazones and heterocyclic compounds. Its reactivity allows for the creation of complex molecular architectures that can be further explored for various applications .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anti-cancer agent. Research indicates that this compound can inhibit specific cancer cell lines, likely due to its reactive functional groups that interfere with cellular processes . Additionally, hydrazine derivatives are often studied for their anti-microbial properties, suggesting that this compound may also possess such activities .

Case Study: Anti-Cancer Activity

- Objective : To evaluate the anti-cancer properties of this compound.

- Method : In vitro assays were conducted using various cancer cell lines.

- Results : The compound demonstrated significant inhibition of cell proliferation in specific cancer types, indicating its potential as a therapeutic agent.

Analytical Applications

The analytical capabilities of this compound are noteworthy. Sulfonic acids can act as acidic modifiers in analytical techniques, enhancing the solubility and stability of compounds in solution. Furthermore, the hydrazine component may facilitate chelation reactions with metal ions, making it a candidate for use as a complexing agent in analytical chemistry .

Table 1: Comparison of Analytical Properties

| Property | This compound | Other Sulfonic Acids |

|---|---|---|

| Solubility | High | Variable |

| Chelation Capability | Moderate | High |

| Acidic Modifier Efficacy | High | Moderate |

Biological Interactions

Research into the interactions of this compound with biological macromolecules is ongoing. Studies have revealed its capacity to form complexes with metal ions and proteins, which may enhance its biological activity . Understanding these interactions could provide insights into its mechanism of action and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 3-Hydrazinylbenzenesulfonic acid involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-hydrazinylbenzenesulfonic acid and related benzenesulfonic/hydrazine derivatives:

Key Comparative Insights :

Acidity and Solubility: this compound exhibits stronger acidity than hydroxybenzoic acids (e.g., 3-hydroxybenzoic acid, pKa ~4.07) due to the electron-withdrawing sulfonic acid group . Its solubility in water exceeds that of sulfonamide derivatives (e.g., 3-hydrazinobenzenesulfonamide hydrochloride) due to the absence of a hydrophobic sulfonamide (-SO₂NH₂) group .

Functional Group Reactivity: The hydrazinyl (-NH-NH₂) group in this compound enables condensation reactions with carbonyl compounds, forming hydrazones. In contrast, sulfonamide derivatives (e.g., 3-hydrazinobenzenesulfonamide) are tailored for enzyme inhibition, such as carbonic anhydrase targeting .

Structural Isomerism :

- Positional isomerism significantly impacts properties. For example, 4-hydroxybenzenesulfonic acid (para-substituted) has lower acidity than its meta counterpart due to reduced resonance stabilization of the deprotonated form .

Applications in Drug Design: Sulfonamide derivatives (e.g., 3-hydrazinobenzenesulfonamide hydrochloride) are prioritized in medicinal chemistry for their bioisosteric mimicry of carboxylic acids, enhancing binding to enzymes like carbonic anhydrase .

Research Findings and Limitations

- Synthetic Utility: this compound has been used to synthesize triazinyl-substituted benzene-sulfonamide conjugates, demonstrating its versatility in forming stable linkages with amino acids under alkaline conditions .

- Contradictions : While sulfonic acids generally exhibit high thermal stability, the hydrazinyl group in this compound may reduce stability under oxidative conditions compared to methyl- or hydroxy-substituted analogs (e.g., toluene-3-sulfonic acid) .

Activité Biologique

3-Hydrazinylbenzenesulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Chemical Formula : C₆H₈N₂O₃S

- Molecular Weight : 188.21 g/mol

- Structure : The compound features a hydrazine group attached to a benzenesulfonic acid moiety, which influences its reactivity and biological interactions.

This compound exhibits various biological activities, primarily through its interactions with enzymes and cellular pathways. Its activity is often linked to the inhibition of certain protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and regulation.

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been noted for its ability to inhibit Shp2 (PTPN11), a PTP involved in several signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer and fibrosis contexts .

Antimicrobial Activity

Research indicates that derivatives of hydrazinobenzenesulfonic acids exhibit significant antimicrobial properties. A study highlighted the synthesis and characterization of arylhydrazones derived from methylene-active compounds, showing enhanced antimicrobial activity compared to their parent compounds .

Case Studies

- Antifibrotic Effects : In vivo studies have demonstrated that this compound can ameliorate conditions such as pulmonary fibrosis by modulating fibroblast activity and reducing collagen deposition .

- Neuroprotective Properties : Research on zebrafish models has shown that treatment with this compound increases levels of myelin basic protein (MBP), suggesting a role in promoting myelination and potentially offering neuroprotective benefits .

Data Summary

Q & A

Basic: What are the standard synthetic routes for 3-hydrazinylbenzenesulfonic acid, and how can purity be optimized?

Answer:

A common method involves diazonium salt formation followed by coupling reactions. For example, sulfonation of aniline derivatives followed by hydrazine substitution can yield the target compound. Key steps include:

- Diazotization : Reacting 3-aminobenzenesulfonic acid with nitrous acid (HNO₂) under acidic conditions to form the diazonium intermediate.

- Hydrazine coupling : Introducing hydrazine (NH₂NH₂) to substitute the diazo group, requiring precise temperature control (0–5°C) to minimize side reactions .

- Purification : Crystallization in ethanol-water mixtures or column chromatography (using silica gel and polar eluents like methanol/ethyl acetate) ensures high purity (>95%). Monitor by HPLC with UV detection at 254 nm to confirm absence of sulfonic acid byproducts .

Advanced: How do reaction conditions (pH, temperature) influence the stability of this compound during long-term storage?

Answer:

Stability is highly pH- and temperature-dependent:

- pH effects : Under acidic conditions (pH <3), the hydrazine group may protonate, reducing reactivity but increasing solubility. At neutral or alkaline pH (7–9), oxidative degradation risks rise, forming sulfonic acid derivatives. Use buffered solutions (e.g., phosphate buffer, pH 4–6) for storage .

- Temperature : Degradation accelerates above 25°C. Accelerated stability studies (40°C/75% RH for 4 weeks) showed <5% decomposition when stored in amber vials under nitrogen .

- Analytical validation : Track degradation via LC-MS (negative ion mode) to identify byproducts like benzenesulfonic acid or hydrazine oxidation products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm structure via characteristic peaks:

- FT-IR : Detect -SO₃H (asymmetric stretching at 1180–1200 cm⁻¹) and -NHNH₂ (N-H stretch at 3300–3400 cm⁻¹) .

- Elemental analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in azo coupling reactions?

Answer:

Discrepancies arise from competing reaction pathways:

- Electrophilic vs. nucleophilic coupling : In acidic media, the sulfonic acid group deprotonates, enhancing electrophilicity at the aromatic ring. However, excess hydrazine may act as a nucleophile, leading to self-condensation. Use stoichiometric control (1:1 molar ratio with diazonium salts) and monitor pH (optimally 2–4) to favor azo bond formation .

- Byproduct identification : Employ tandem mass spectrometry (LC-MS/MS) to distinguish azo adducts (m/z ≈ 300–400) from dimeric byproducts (m/z >500) .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying conditions (e.g., ionic strength, solvent polarity) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Segregate acidic waste (pH adjust to neutral with NaHCO₃) and store in labeled containers for licensed hazardous waste processing .

- Spill management : Absorb with inert material (vermiculite), neutralize with dilute NaOH, and rinse with copious water .

Advanced: What strategies optimize the use of this compound as a derivatization agent in analytical chemistry?

Answer:

- Selective derivatization : Target carbonyl groups (e.g., aldehydes, ketones) via hydrazone formation. Optimize reaction time (30–60 min at 50°C) in acetic acid buffer (pH 4.5) .

- Sensitivity enhancement : Use LC-MS with electrospray ionization (ESI-) to detect derivatized analytes, improving detection limits by 10–100x compared to underivatized samples .

- Interference mitigation : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove competing nucleophiles (e.g., amines) .

Basic: How is this compound utilized in polymer chemistry, and what analytical methods confirm its incorporation?

Answer:

- Crosslinking agent : Reacts with epoxy or aldehyde-functionalized polymers to form hydrogels. Monitor gelation via rheometry (storage modulus G’ > loss modulus G’’) .

- Quantification : Digest polymer matrices in 6M HCl (110°C, 24h) and analyze released sulfonic acid groups via ion chromatography .

Advanced: What computational methods predict the solvation behavior and reactivity of this compound?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to model charge distribution, identifying nucleophilic sites (e.g., hydrazine NH₂) and electrophilic aromatic positions .

- MD simulations : Predict solvation free energy in water/DMSO mixtures using OPLS-AA force fields, correlating with experimental solubility data .

- Reactivity descriptors : Calculate Fukui indices to guide regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.